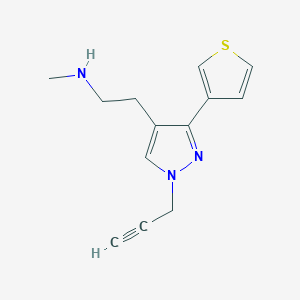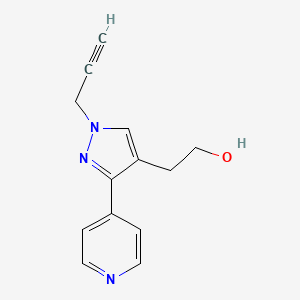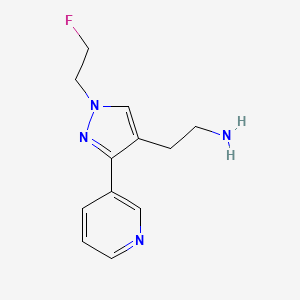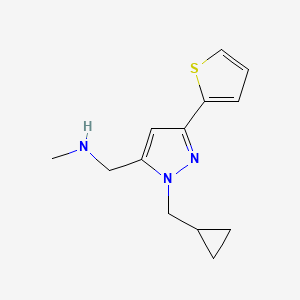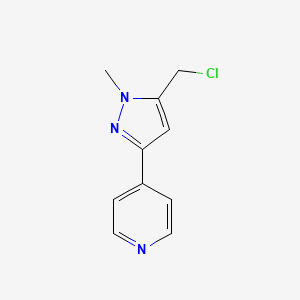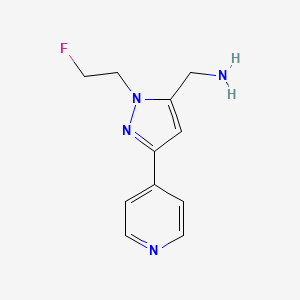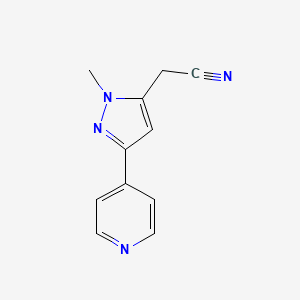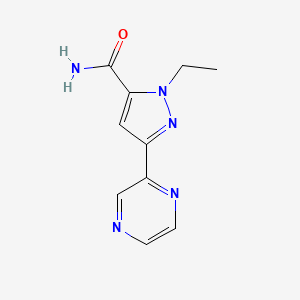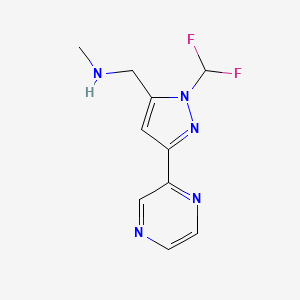
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Vue d'ensemble
Description
1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, commonly referred to as DMMP, is a novel compound with potential applications in a variety of scientific and medical research. DMMP is a fluorinated pyrazole derivative that has been studied as a potential anti-cancer agent, as well as an inhibitor of enzymes involved in cell signaling. The compound has also been investigated as a potential therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, DMMP has been studied for its potential use as a drug delivery system for anticancer drugs.
Applications De Recherche Scientifique
Synthesis and Characterization
Research in this area focuses on the synthesis of novel compounds featuring pyrazole moieties for various applications. For example, a study reported the ambient-temperature synthesis of novel N-pyrazolyl imines, characterized by various spectroscopic techniques, indicating the compound's potential as a precursor in the synthesis of more complex molecules with specific applications in medicinal chemistry and material science (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and antifungal activities. For instance, a study synthesized a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against various phytopathogenic fungi, showing moderate to excellent activities, highlighting the potential of such compounds in developing new antifungal agents (Du et al., 2015).
Molecular Docking and SAR Studies
Research involving molecular docking and structure-activity relationship (SAR) studies helps in understanding the interaction between synthesized compounds and biological targets. This approach can lead to the identification of potential therapeutic agents. For instance, novel pyrazine moiety-bearing pyrazoline derivatives were synthesized and evaluated for their antibacterial, antioxidant, and DNA binding activities, providing insights into the molecular basis of their activity and potential therapeutic applications (Kitawat & Singh, 2014).
Anticancer Activities
The development of anticancer agents is a significant area of research in medicinal chemistry. Studies have synthesized novel compounds with pyrazole cores and evaluated their anticancer activities, contributing to the discovery of new therapeutic options. For example, a study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated their anticancer and antimicrobial activities, indicating the potential of such compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).
Propriétés
IUPAC Name |
1-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N5/c1-13-5-7-4-8(16-17(7)10(11)12)9-6-14-2-3-15-9/h2-4,6,10,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHIHZALUDIKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1C(F)F)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



